tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate
CAS No.: 693248-54-3
Cat. No.: VC3256217
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 693248-54-3 |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-(3-oxabicyclo[3.1.0]hexan-6-yl)carbamate |
| Standard InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-8-6-4-13-5-7(6)8/h6-8H,4-5H2,1-3H3,(H,11,12) |
| Standard InChI Key | QQBGKSBDJGITSF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1C2C1COC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2C1COC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate (CAS No.: 693248-54-3) features a distinctive bicyclic framework with an oxygen atom incorporated into the ring system. The compound contains a carbamate group with a tert-butyl substituent, contributing to its unique chemical behavior and reactivity patterns . The molecular structure combines rigidity from the bicyclic system with functional groups capable of participating in various chemical transformations.
Physical and Chemical Properties
The compound possesses specific physical and chemical properties that define its behavior in various environments and reactions. These properties are summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | tert-butyl N-(3-oxabicyclo[3.1.0]hexan-6-yl)carbamate |
| SMILES Notation | CC(C)(C)OC(=O)NC1C2C1COC2 |
| InChI | InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-8-6-4-13-5-7(6)8/h6-8H,4-5H2,1-3H3,(H,11,12) |
| InChIKey | QQBGKSBDJGITSF-UHFFFAOYSA-N |
These properties, derived from the compound's structural features, influence its solubility, stability, and reactivity in various chemical environments .
Synthesis and Preparation
Synthetic Routes
The synthesis of tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate typically involves the reaction of suitable oxabicyclohexane derivatives with tert-butyl carbamate under specific reaction conditions. This process requires precise control to ensure stereoselectivity and high yield of the desired product.
Reaction Conditions and Methodologies
The preparation of this compound generally employs specialized reaction conditions to achieve optimal results. These conditions often include:
| Reaction Parameter | Typical Conditions |
|---|---|
| Reagents | Oxabicyclohexane derivative and tert-butyl carbamate |
| Catalysts | May include specific catalysts to facilitate the reaction |
| Solvents | Common organic solvents such as dichloromethane |
| Temperature | Controlled temperature conditions to ensure reaction specificity |
| Atmosphere | Often conducted under inert atmosphere to prevent side reactions |
| Purification | Chromatographic techniques to isolate the pure compound |
The reaction conditions must be carefully managed to maximize yield and ensure the desired stereochemistry of the final product.
Structural Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate but differ in specific functional groups or structural elements. Comparing these analogues provides insights into structure-activity relationships and potential applications.
These structural variations can significantly influence the chemical reactivity, physical properties, and potential biological activities of the compounds.
Chemical Reactivity and Transformations
Functional Group Reactivity
The reactivity of tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate is primarily determined by its key functional groups:
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The carbamate group may undergo hydrolysis under acidic or basic conditions
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The oxygen in the oxabicyclo structure can participate in various reactions as a nucleophile
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The bicyclic framework influences stereochemical outcomes in reactions
These reactivity patterns make the compound valuable in organic synthesis as both a building block and a synthetic intermediate.
| Transformation | Reaction Conditions | Expected Products |
|---|---|---|
| Carbamate Hydrolysis | Acidic or basic conditions | Free amine derivative |
| Reduction | Hydride reducing agents | Alcohol derivatives |
| Functional Group Interconversion | Various reagents | Structurally modified analogues |
| Ring-Opening Reactions | Specific catalysts or reagents | Linear or differently cyclized products |
These transformations expand the utility of the compound in the synthesis of more complex molecules and diverse chemical libraries.
Analytical Methods for Characterization
Spectroscopic Analysis
Various spectroscopic techniques can be employed to characterize tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate:
| Analytical Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemical analysis |
| Infrared Spectroscopy (IR) | Identification of functional groups (carbamate, ether) |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation pattern analysis |
| X-ray Crystallography | Three-dimensional structure determination |
These analytical methods collectively provide comprehensive structural information about the compound.
Chromatographic Methods
Chromatographic techniques are essential for the purification and analysis of tert-Butyl 3-oxabicyclo[3.1.0]hexan-6-ylcarbamate:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These methods enable the assessment of compound purity and can be coupled with various detection systems for quantitative analysis.
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